molecular formula C9H10F3NO3 B8758018 Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide

Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide

Cat. No. B8758018
M. Wt: 237.18 g/mol
InChI Key: XEJXXIMVDRQOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide is a useful research compound. Its molecular formula is C9H10F3NO3 and its molecular weight is 237.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Pyridine, 3-methoxy-2-methyl-4-(2,2,2-trifluoroethoxy)-, 1-oxide

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

3-methoxy-2-methyl-1-oxido-4-(2,2,2-trifluoroethoxy)pyridin-1-ium

InChI

InChI=1S/C9H10F3NO3/c1-6-8(15-2)7(3-4-13(6)14)16-5-9(10,11)12/h3-4H,5H2,1-2H3

InChI Key

XEJXXIMVDRQOMG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C=CC(=C1OC)OCC(F)(F)F)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.7 g of potassium tert-butoxide were added in portions, at -20° C., while stirring and under a nitrogen atmosphere, 5 to 20 ml of trifluoroethanol. After the mixture had been warmed to 0° C., 5.2 g (30 mmol) of 2-methyl-3-methoxy-4-chloropyridine N-oxide were added in portions. The mixture was heated under reflux for 3 hours, and then left to cool down to room temperature; a further 3.45 g of potassium tert-butoxide were then added and the mixture was heated under reflux for 2 hours. After it had cooled down, 40 ml of water were added to the reaction mixture, which was then extracted with dichloromethane; the extract was then dried over MgSO4 and freed from the solvent in vacuo. The resulting oily product was subjected to further reaction.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
12.5 (± 7.5) mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Quantity
3.45 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

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